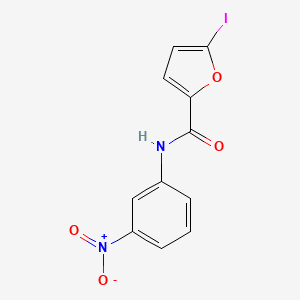
5-Iodo-N-(3-nitrophenyl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Iodo-N-(3-nitrophenyl)furan-2-carboxamide is a heterocyclic compound that features a furan ring substituted with an iodo group and a nitrophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-N-(3-nitrophenyl)furan-2-carboxamide typically involves the iodination of a furan ring followed by the introduction of a nitrophenyl group. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodo group onto the furan ring. This is followed by a coupling reaction with 3-nitroaniline to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
5-Iodo-N-(3-nitrophenyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The iodo group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas with palladium on carbon or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: 5-Iodo-N-(3-aminophenyl)furan-2-carboxamide.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-Iodo-N-(3-nitrophenyl)furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antibacterial and antifungal properties.
Biological Research: It is used as a probe to study enzyme interactions and protein binding.
Industrial Applications: It can be used in the synthesis of other complex organic molecules and as an intermediate in pharmaceutical production.
Mécanisme D'action
The mechanism of action of 5-Iodo-N-(3-nitrophenyl)furan-2-carboxamide involves its interaction with biological targets such as enzymes and proteins. The nitrophenyl group can participate in hydrogen bonding and π-π interactions, while the iodo group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The furan ring can interact with active sites of enzymes, potentially inhibiting their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Bromo-N-(3-nitrophenyl)furan-2-carboxamide
- 5-Chloro-N-(3-nitrophenyl)furan-2-carboxamide
- 5-Fluoro-N-(3-nitrophenyl)furan-2-carboxamide
Uniqueness
5-Iodo-N-(3-nitrophenyl)furan-2-carboxamide is unique due to the presence of the iodo group, which imparts distinct chemical and physical properties. The iodo group increases the compound’s molecular weight and can enhance its reactivity in substitution reactions compared to its bromo, chloro, and fluoro analogs.
Propriétés
Numéro CAS |
65064-93-9 |
|---|---|
Formule moléculaire |
C11H7IN2O4 |
Poids moléculaire |
358.09 g/mol |
Nom IUPAC |
5-iodo-N-(3-nitrophenyl)furan-2-carboxamide |
InChI |
InChI=1S/C11H7IN2O4/c12-10-5-4-9(18-10)11(15)13-7-2-1-3-8(6-7)14(16)17/h1-6H,(H,13,15) |
Clé InChI |
VVJDOYCBHOIFPR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=C(O2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


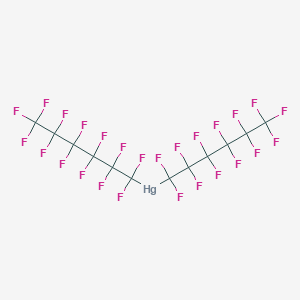

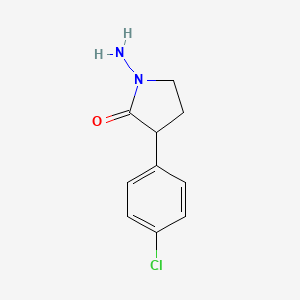
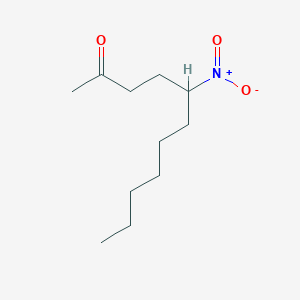
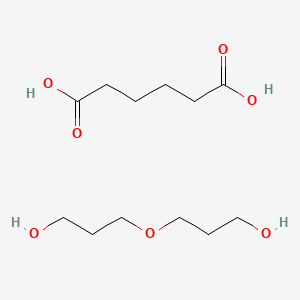
![N-{[(3,4-Dimethoxyphenyl)sulfanyl]methyl}-3,4-dimethoxybenzamide](/img/structure/B14494456.png)
![1-Methoxy-2-(2-{2-[2-(2-phenoxyethoxy)ethoxy]ethoxy}ethoxy)benzene](/img/structure/B14494459.png)

![2,4-Diphenyl-5H-[1]benzopyrano[4,3-b]pyridin-5-one](/img/structure/B14494471.png)
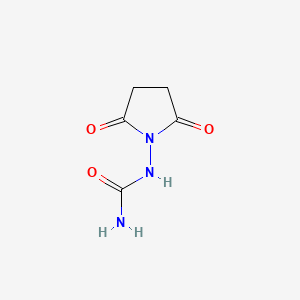

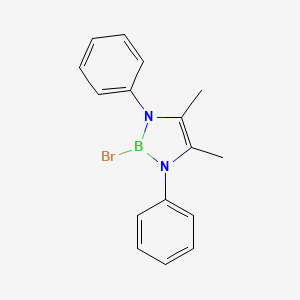
![5,7-Dimethyl-4H-cyclohepta[b]furan](/img/structure/B14494491.png)
arsane](/img/structure/B14494510.png)
